

Commercial suppliers of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

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An In-depth Technical Guide to **5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid** for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Boc-L-Gln-OH in Peptide Synthesis

5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, more commonly known in the scientific community as Boc-L-glutamine (Boc-Gln-OH), is a cornerstone building block in the field of peptide chemistry.^{[1][2]} Its utility is particularly pronounced in the synthesis of peptides for therapeutic and research applications. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α -amino group allows for the controlled, stepwise assembly of amino acids into a desired peptide sequence.^{[1][3]} This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability of Boc-L-glutamine, its critical role in peptide synthesis, and detailed protocols for its application.

Understanding the Core Chemistry: The Role of the Boc Protecting Group

The success of peptide synthesis hinges on the ability to prevent unwanted side reactions, such as the polymerization of amino acids.^[4] This is achieved through the use of protecting

groups, with the Boc group being a classic and highly effective choice for the temporary protection of the α -amino group.[3][5]

The Boc group is an acid-labile protecting group, meaning it remains stable under neutral and basic conditions but is readily cleaved by acids.[3] This characteristic is the foundation of the Boc solid-phase peptide synthesis (SPPS) strategy.[3] The removal, or deprotection, of the Boc group is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][6] This selective removal allows for the sequential addition of amino acids to the growing peptide chain.

Commercial Availability of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid

A multitude of chemical suppliers offer high-purity Boc-L-glutamine for research and development purposes. The quality and specifications of the compound are critical for the successful synthesis of peptides. Below is a comparative table of prominent commercial suppliers.

Supplier	Product Name	CAS Number	Molecular Formula	Purity/Assay
Sigma-Aldrich (Merck)	Boc-Gln-OH, Novabiochem®	13726-85-7	C10H18N2O5	≥98% (TLC)
Sigma-Aldrich (Merck)	Boc-Gln-OH, 98%	13726-85-7	C10H18N2O5	98%
MedChemExpress	5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid	61348-28-5	C10H18N2O5	>98%
Carl ROTH	Boc-L-Glutamine, PEPTIPURE®	13726-85-7	C10H18N2O5	≥97%
Chem-Impex	Boc-L-glutamine	13726-85-7	C10H18N2O5	≥ 98%
BOC Sciences	Boc-L-glutamine	13726-85-7	C10H18N2O5	≥ 99.5% (Chiral HPLC)
Aapptec Peptides	Boc-Gln-OH	13726-85-7	C10H18N2O5	Not specified
BLDpharm	Boc-Gln-OH	13726-85-7	C10H18N2O5	Not specified
MyBioSource	5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid biochemical	Not specified	Not specified	Not specified
SRIRAMCHEM	Boc-Gln-OH	13726-85-7	C10H20N2O5	≥98%

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Gln-OH

The following is a detailed, step-by-step protocol for the manual Boc solid-phase peptide synthesis, a cyclical process involving the stepwise addition of amino acids to a growing peptide chain attached to a solid support resin.^[6]

Resin Swelling

- Protocol:
 - Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
 - Add a suitable solvent, typically dichloromethane (DCM), to completely cover the resin.
 - Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
 - After swelling, drain the solvent by filtration.

N α -Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.^[6]

- Protocol:
 - To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.^[6]
 - Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.^[6]
 - Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.^[6]
 - Drain the TFA/DCM solution.
 - Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.^[6]

Neutralization

- Protocol:

- Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
- Agitate the mixture for 1-2 minutes.
- Drain the neutralization solution.
- Repeat the neutralization wash.
- Wash the resin with DCM to remove excess DIEA.

Amino Acid Coupling

In this step, the next N α -Boc protected amino acid (in this case, Boc-L-Gln-OH) is activated and coupled to the free N-terminal amine of the resin-bound peptide.

- Protocol:
 - Dissolve 2-4 equivalents of the N α -Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.
 - Add the solution to the neutralized peptide-resin.
 - Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.
 - Agitate the reaction mixture at room temperature for 1-2 hours.
 - The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.

Capping (Optional)

If the coupling reaction is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion sequences.

- Protocol:
 - Treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-30 minutes.
 - Wash the resin with DCM.

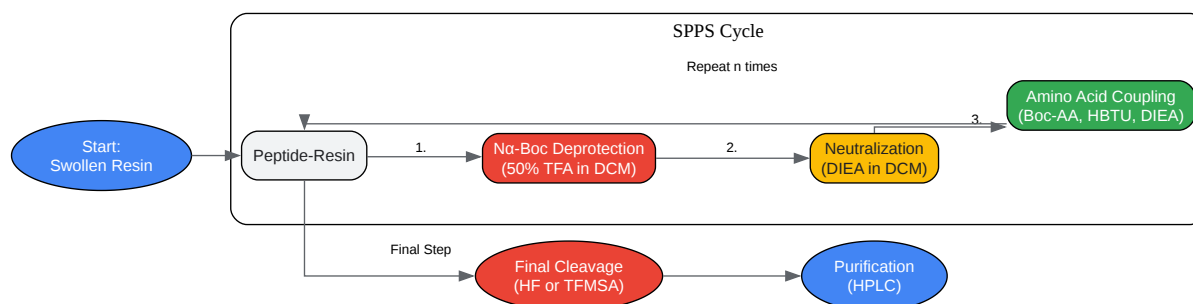
Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid.[6]

- Protocol:
 - Wash the final peptide-resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups.[6]
 - The cleavage reaction is typically carried out at 0°C for 1-2 hours.[6]
 - After cleavage, the resin is filtered off, and the peptide is precipitated from the filtrate using cold diethyl ether.
 - The crude peptide is then purified by chromatography, typically reverse-phase HPLC.

Visualization of the Boc SPPS Workflow

The following diagram illustrates the cyclical nature of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.



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Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Drug Development and Research Applications

Boc-L-glutamine is instrumental in the synthesis of peptides for a wide range of research and therapeutic purposes. Its incorporation into peptide sequences is crucial for studying protein structure-function relationships, developing enzyme inhibitors, and creating novel therapeutic agents.[1] The amide side chain of glutamine provides important hydrogen bonding capabilities, which are essential for protein folding and function.[7] Furthermore, Boc-L-glutamine is used in the synthesis of peptide libraries for drug screening and in the development of targeted drug delivery systems.[8]

Conclusion

5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a vital reagent for any laboratory engaged in peptide synthesis. Its robust chemistry, commercial availability, and well-established protocols make it an indispensable tool for the creation of complex peptides. A thorough understanding of the principles of Boc-SPPS and the properties of Boc-L-glutamine empowers researchers and drug development professionals to design and synthesize novel peptides with high fidelity and yield, ultimately advancing the frontiers of science and medicine.

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- To cite this document: BenchChem. [Commercial suppliers of 5-Amino-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7805175#commercial-suppliers-of-5-amino-2-tert-butoxycarbonyl-amino-5-oxopentanoic-acid]

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